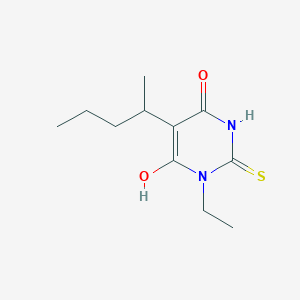
3-ethyl-6-hydroxy-2-mercapto-5-(1-methylbutyl)-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-6-hydroxy-2-mercapto-5-(1-methylbutyl)-4(3H)-pyrimidinone, also known as EHT 1864, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This molecule has been shown to inhibit Rho family GTPases, which are critical signaling proteins involved in several cellular processes such as cell migration, proliferation, and differentiation. In
Mecanismo De Acción
3-ethyl-6-hydroxy-2-mercapto-5-(1-methylbutyl)-4(3H)-pyrimidinone 1864 inhibits Rho family GTPases by binding to their active site, preventing them from interacting with downstream effectors. Rho family GTPases are involved in several cellular processes, and their dysregulation has been implicated in various diseases. By inhibiting Rho family GTPases, this compound 1864 can modulate cellular processes such as cell migration, proliferation, and differentiation, which are critical steps in disease progression.
Biochemical and Physiological Effects:
This compound 1864 has been shown to have several biochemical and physiological effects. In cancer cells, this compound 1864 inhibits cell migration and invasion, which are critical steps in cancer metastasis. Additionally, this compound 1864 sensitizes cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment. In cardiovascular research, this compound 1864 improves cardiac function and reduces cardiac fibrosis in animal models of heart failure. In neurological research, this compound 1864 improves cognitive function and reduces neuroinflammation in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-ethyl-6-hydroxy-2-mercapto-5-(1-methylbutyl)-4(3H)-pyrimidinone 1864 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good bioavailability. Additionally, this compound 1864 has been extensively studied, and its mechanism of action is well understood. However, this compound 1864 also has some limitations. It can be toxic at high concentrations, and its effects may not be specific to Rho family GTPases, as it can also inhibit other proteins.
Direcciones Futuras
There are several future directions for the study of 3-ethyl-6-hydroxy-2-mercapto-5-(1-methylbutyl)-4(3H)-pyrimidinone 1864. One direction is to explore its potential therapeutic applications in other diseases such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to understand the specific effects of this compound 1864 on Rho family GTPases and its downstream effectors. Finally, the development of more specific inhibitors of Rho family GTPases may provide new insights into their role in disease progression.
Métodos De Síntesis
The synthesis of 3-ethyl-6-hydroxy-2-mercapto-5-(1-methylbutyl)-4(3H)-pyrimidinone 1864 involves several steps. The starting material is 2-amino-4,6-dimethylpyrimidine, which is reacted with ethyl acetoacetate and thionyl chloride to form the corresponding ethyl 2-(2-chloro-4,6-dimethylpyrimidin-5-yl)acetate. This intermediate is then reacted with sodium hydrosulfide and 1-methylbutyl bromide to form this compound 1864.
Aplicaciones Científicas De Investigación
3-ethyl-6-hydroxy-2-mercapto-5-(1-methylbutyl)-4(3H)-pyrimidinone 1864 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurological disorders. In cancer research, this compound 1864 has been shown to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis. Additionally, this compound 1864 has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment. In cardiovascular research, this compound 1864 has been shown to improve cardiac function and reduce cardiac fibrosis in animal models of heart failure. In neurological research, this compound 1864 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1-ethyl-6-hydroxy-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-4-6-7(3)8-9(14)12-11(16)13(5-2)10(8)15/h7,15H,4-6H2,1-3H3,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUKZIQDACSBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=C(N(C(=S)NC1=O)CC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5008412.png)
![3',5'-bis(4-tert-butylphenyl)-1'-phenyldispiro[indene-2,2'-pyrrolidine-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5008427.png)

![4-(4-methoxyphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5008437.png)

![1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5008451.png)
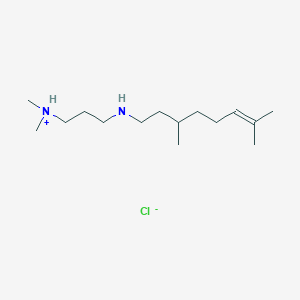
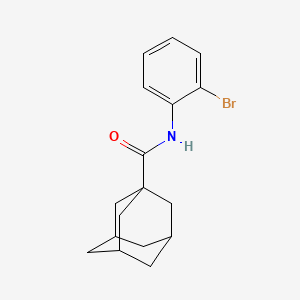
![1-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5008477.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide](/img/structure/B5008490.png)

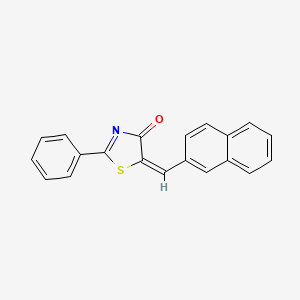
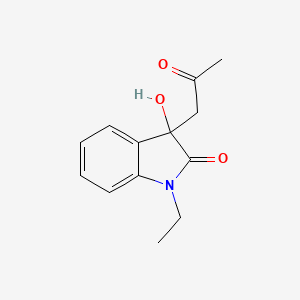
![1-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-1H-tetrazole](/img/structure/B5008519.png)